N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol It is a derivative of tetrahydronaphthalene, featuring a butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with butyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base are common reagents for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: A closely related compound without the butyl group, used in similar applications.
N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine derivatives: Various derivatives with different substituents on the naphthalene ring or the butyl group.
Uniqueness
This compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-butyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21N/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,14-15H,2-3,6,8,10-11H2,1H3 |
InChI Key |
WTCQMJQWFBQPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
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